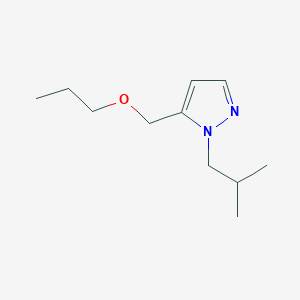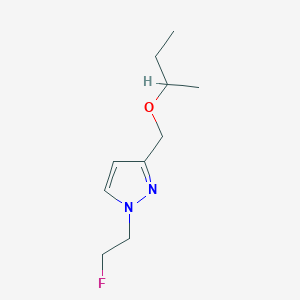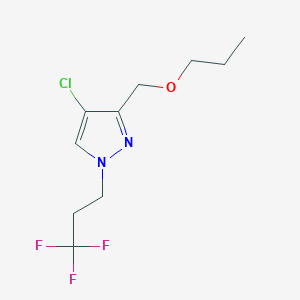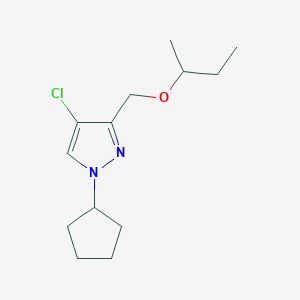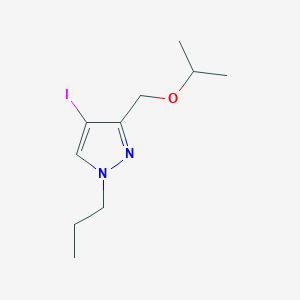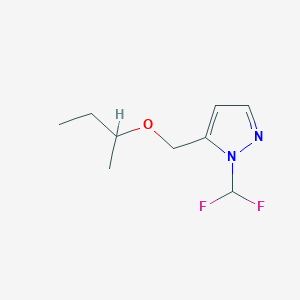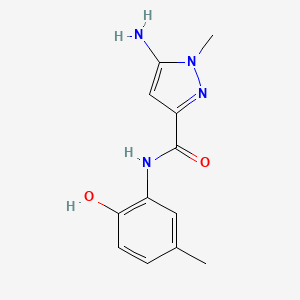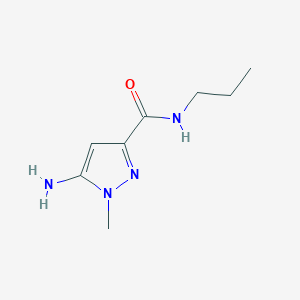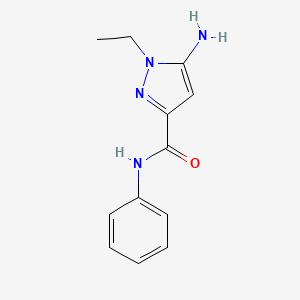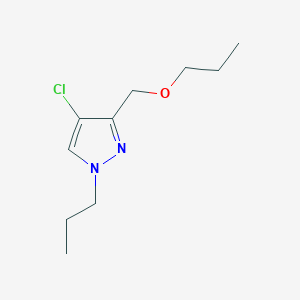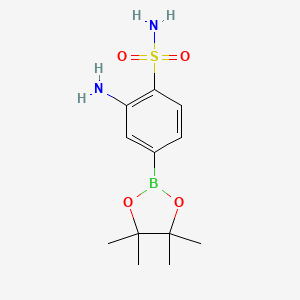
2-アミノ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゼン-1-スルホンアミド
概要
説明
The compound contains a benzene ring, which is a cyclic compound with alternating double bonds, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Chemical Reactions Analysis
The compound contains a boronic ester group, which is often used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonamide group could potentially increase the compound’s solubility in water . The tetramethyl-1,3,2-dioxaborolan-2-yl group is typically stable, but may hydrolyze under humid conditions .作用機序
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis . They are known to interact with various targets depending on the specific reactions .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides . These reactions often involve the formation of new bonds, leading to significant changes in the molecular structure of the targets .
Biochemical Pathways
Compounds with similar structures are often involved in various transformation processes in organic synthesis . These transformations can potentially affect multiple biochemical pathways, leading to downstream effects.
実験室実験の利点と制限
One of the major advantages of TAS-119 is its potency and selectivity for 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide. TAS-119 has been shown to be more potent than other 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide inhibitors, such as tubacin and ACY-1215. However, one limitation of TAS-119 is its poor solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on TAS-119. One area of interest is the development of TAS-119 as a combination therapy with other cancer treatments. Another area of interest is the development of TAS-119 analogs with improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the potential of TAS-119 for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion:
TAS-119 is a promising anti-cancer agent that works by inhibiting 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide. TAS-119 has been shown to be effective against a wide range of cancer cell lines and has the potential to enhance the efficacy of other cancer therapies. TAS-119 has also been shown to have a number of other biochemical and physiological effects, including reducing inflammation and enhancing immune responses. While TAS-119 has some limitations for lab experiments, there are several future directions for research on this promising compound.
科学的研究の応用
有機合成
この化合物は有機合成において重要な中間体です . これは求核置換反応とアミド化反応を経て合成できます . これはアミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応に使用されます .
酵素阻害剤
このようなホウ酸化合物 はしばしば酵素阻害剤として使用されます . これらは酵素に結合してその活性を低下させることができ、これはさまざまな疾患の治療に役立ちます。
リガンド薬
この化合物は特定のリガンド薬としても使用できます . リガンド薬は、受容体や酵素などの特定の生物学的標的に結合して、その活性を調節できます。
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、カテコールアミンの識別に蛍光プローブとして使用できます . これは、生化学や環境科学などのさまざまな分野で役立ちます。
ドラッグキャリア
この化合物のホウ酸エステル結合は、刺激応答性ドラッグキャリアの構築に広く使用されています . これらのキャリアは、抗がん剤、インスリン、遺伝子を負荷し、制御された薬物放出を実現できます .
抗がん剤
ドラッグキャリアとして使用されることに加えて、この化合物は癌の治療にも使用できます . ホウ酸化合物は、腫瘍や微生物感染症の治療に潜在的な可能性を示しています .
有機中間体
この化合物は、ホウ酸塩とスルホンアミド基を持つ有機中間体です . これは、さまざまな化学反応で使用して他の化合物を生成できます。
薬物応用研究
薬物応用研究では、ホウ酸化合物は通常、ジオールの保護に使用されます . この化合物は、そのホウ酸塩とスルホンアミド基により、同様の用途に使用できる可能性があります。
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as palladium catalysts, which facilitate borylation at the benzylic C-H bond of alkylbenzenes . Additionally, it is involved in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility in facilitating various biochemical transformations.
Cellular Effects
The effects of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules. It is known to inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action in various biochemical contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage . Threshold effects have been identified, indicating the importance of determining the optimal dosage for specific applications. These findings underscore the need for careful dosage management in experimental settings.
Metabolic Pathways
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound is known to participate in borylation and hydroboration reactions, which are essential for the synthesis of various organic compounds
Transport and Distribution
The transport and distribution of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications
特性
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,14H2,1-4H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVORVHBPHCYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141102 | |
| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864801-84-2 | |
| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864801-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



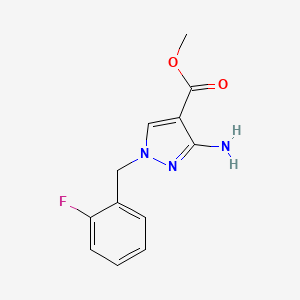
![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653555.png)

